molecular formula C10H13NO4 B1420953 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid CAS No. 1183915-47-0

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Cat. No.: B1420953
CAS No.: 1183915-47-0
M. Wt: 211.21 g/mol
InChI Key: XNSDREBZJORDTN-UHFFFAOYSA-N
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Description

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is a chemical compound with the CAS registry number 1183915-47-0 and a molecular formula of C 10 H 13 NO 4 . It has a molecular weight of 211.21 g/mol . The compound is provided as a solid and features a carboxylic acid functional group, a class of organic acids that are key intermediates in organic synthesis and frequently serve as building blocks for more complex molecules . The presence of both the carboxylic acid and the ether-linked methoxypropoxy chain on the pyridine ring makes it a versatile candidate for use in pharmaceutical research and the synthesis of fine chemicals. As a carboxylic acid, it can participate in various reactions, such as the formation of esters and amides, which are fundamental in medicinal chemistry and materials science . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(3-methoxypropoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-5-2-6-15-9-4-3-8(7-11-9)10(12)13/h3-4,7H,2,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSDREBZJORDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure Analysis of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for the chemical structure analysis of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid, a substituted nicotinic acid derivative of interest in medicinal chemistry and drug development. As a novel molecular entity, rigorous and unambiguous structural confirmation is paramount. This document moves beyond rote procedural descriptions to offer a strategic, field-tested approach, grounding each analytical choice in solid scientific principles. We detail the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to provide orthogonal data points that, in concert, deliver unequivocal structural verification and purity assessment. This whitepaper is intended for researchers, analytical scientists, and drug development professionals who require a self-validating system for the characterization of complex small molecules.

Introduction to the Analyte
1.1 The Significance of Pyridine-3-Carboxylic Acid Scaffolds

Pyridine-3-carboxylic acid, commonly known as nicotinic acid, and its derivatives are privileged scaffolds in pharmacology. Their structural motifs are present in numerous coenzymes and are leveraged by medicinal chemists to develop new therapeutic agents.[1][2] The electronic properties of the pyridine ring and the hydrogen-bonding capabilities of the carboxylic acid group make these molecules versatile building blocks for interacting with biological targets. Modifications to the pyridine ring, such as the introduction of alkoxy side chains, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target affinity.

1.2 Profile: 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is a specific analog designed to merge the core nicotinic acid scaffold with a flexible, polar side chain at the 6-position. The methoxypropoxy group is anticipated to enhance solubility and potentially introduce new binding interactions. Before any biological or further chemical investigation, establishing its exact chemical structure with absolute certainty is the foundational step. This guide outlines the analytical workflow to achieve this confirmation.

Caption: Structure of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid.

Integrated Analytical Workflow

A robust analytical strategy relies on the convergence of data from multiple, independent techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. Our workflow is designed to first elucidate the molecular structure and then confirm the purity of the synthesized material.

Caption: Workflow for structural confirmation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For our target molecule, ¹H NMR will confirm the substitution pattern on the pyridine ring and the integrity of the side chain, while ¹³C NMR will verify the carbon skeleton and the presence of the carbonyl group.

3.1 Predicted ¹H NMR Spectrum & Interpretation

The expected proton signals are key to confirming the structure.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 12.0Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3][4]
~8.8Doublet1HAromatic H (C2-H)Proton adjacent to the ring nitrogen and ortho to the carboxylic acid group, expected to be the most downfield aromatic proton.
~8.1Doublet of Doublets1HAromatic H (C4-H)Coupled to both C2-H and C5-H.
~6.8Doublet1HAromatic H (C5-H)Proton ortho to the electron-donating alkoxy group, expected to be the most upfield aromatic proton.
~4.5Triplet2H-O-CH₂ -CH₂-Methylene group directly attached to the pyridine ring's oxygen, deshielded by the oxygen.
~3.5Triplet2H-CH₂-CH₂ -O-Methylene group adjacent to the terminal ether oxygen.
~3.3Singlet3HMethoxy (-OCH₃ )Characteristic singlet for a methyl group attached to an oxygen.
~2.1Quintet2H-CH₂-CH₂ -CH₂-Central methylene group of the propoxy chain, split by four neighboring protons.
3.2 Predicted ¹³C NMR Spectrum & Interpretation

The carbon spectrum complements the proton data, confirming the carbon framework.

Predicted Shift (ppm)AssignmentRationale
~165 - 175Carboxylic Acid (-C OOH)The carbonyl carbon of a carboxylic acid is significantly deshielded.[4]
~163Aromatic C (C6)Carbon attached to the electronegative oxygen of the ether linkage.
~150Aromatic C (C2)Carbon adjacent to the ring nitrogen.
~140Aromatic C (C4)Aromatic CH carbon.
~120Aromatic C (C3)Carbon bearing the carboxylic acid substituent.
~110Aromatic C (C5)Carbon shielded by the electron-donating effect of the alkoxy group.
~68-O-C H₂-Aliphatic carbon attached to the pyridine oxygen.
~65-C H₂-O-Aliphatic carbon attached to the terminal methoxy oxygen.
~59Methoxy (-OC H₃)Typical shift for a methoxy carbon.
~29-CH₂-C H₂-CH₂-Central aliphatic carbon of the propoxy chain.
3.3 Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal reference.

Mass Spectrometry (MS)

Expertise & Rationale: MS is indispensable for determining the molecular weight of a compound, which provides a direct confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula. Fragmentation patterns observed in the tandem MS (MS/MS) spectrum offer corroborating evidence for the proposed structure by revealing stable substructures.

4.1 Expected Mass Spectrum (ESI-HRMS)
  • Mode: Positive Electrospray Ionization (ESI+) is ideal for this molecule due to the basicity of the pyridine nitrogen.

  • Expected [M+H]⁺: For a molecular formula of C₁₁H₁₅NO₄, the calculated monoisotopic mass is 225.1001 Da. The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 225.1079.

  • Key Fragments (MS/MS of m/z 225.1079):

    • Loss of the propoxy chain: Cleavage of the ether bond could lead to a fragment corresponding to the 6-hydroxypyridine-3-carboxylic acid cation.

    • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Cleavage within the side chain: Fragmentation of the methoxypropoxy group can yield characteristic daughter ions.

4.2 Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent, typically the mobile phase used for chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Chromatography: Inject a small volume (1-5 µL) onto a short C18 column. A rapid gradient can be used to elute the compound of interest into the mass spectrometer.

  • Mass Spectrometry Acquisition:

    • Acquire data in positive ion mode.

    • Perform a full scan (MS1) over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

    • Perform data-dependent acquisition (DDA) to trigger MS/MS fragmentation scans on the most intense ion detected in the MS1 scan (which should be our target m/z).

  • Data Analysis: Use the instrument's software to determine the accurate mass of the parent ion and propose an elemental composition. Analyze the fragmentation pattern to confirm structural motifs.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For our target compound, IR will provide definitive evidence for the carboxylic acid and the ether linkages, which are key structural features.

5.1 Interpreting the IR Spectrum

The presence of the following characteristic absorption bands would confirm the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[5]
~2950C-H stretchAliphaticC-H bonds of the methoxypropoxy side chain.
~1710 (strong)C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group.[6]
~1600, ~1470C=C, C=N stretchAromatic RingVibrations associated with the pyridine ring.
~1250, ~1100C-O stretchEther & Carboxylic AcidAsymmetric and symmetric stretching of the C-O bonds in the ether linkage and the carboxylic acid.
5.2 Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: While spectroscopic methods define the structure, chromatography is the gold standard for assessing its purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. For drug development professionals, confirming purity is as critical as confirming identity.

6.1 Method Development Strategy
  • Technique: Reversed-phase HPLC (RP-HPLC) is the method of choice.[7]

  • Stationary Phase: A C18 column is a versatile and robust starting point.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent is optimal.

    • Aqueous (A): Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[8][9]

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., ~260-270 nm).

6.2 Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare a stock solution of the sample in diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and gradient pump.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Data Synthesis and Final Confirmation

The definitive structural confirmation of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is achieved when all data from these orthogonal techniques are in complete agreement.

TechniqueFindingConfirmation
HRMS [M+H]⁺ ion at m/z 225.1079Confirms elemental composition of C₁₁H₁₅NO₄.
FTIR Broad O-H (~3000), Strong C=O (~1710), C-O (~1100-1250) cm⁻¹Confirms presence of carboxylic acid and ether functional groups.
¹H NMR Correct number of signals, integrations, chemical shifts, and splitting patterns.Confirms the complete proton framework, including ring substitution and side chain structure.
¹³C NMR Correct number of signals and chemical shifts.Confirms the carbon skeleton and carbonyl group.
HPLC Single major peak with >95% area.Confirms the purity of the analyzed sample.

By systematically applying this multi-technique workflow, a researcher can have the highest degree of confidence in the identity and quality of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid, enabling its seamless progression into further research and development activities.

References
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir - ACS Publications. [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed. [Link]

  • FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]

  • Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. PubMed. [Link]

  • Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. The Royal Society of Chemistry. [Link]

  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Does this NMR show the carboxy group?. Chemistry Stack Exchange. [Link]

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

Sources

Strategic Functionalization of the Pyridine Core: A Technical Guide to SAR Studies of 6-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acid (pyridine-3-carboxylic acid) serves as a privileged scaffold in medicinal chemistry, most notably as the endogenous ligand for the GPR109A (HCA2) receptor and a precursor to NAD+. While the carboxylate moiety is often non-negotiable for orthosteric binding, the C6 position of the pyridine ring offers a critical vector for modulating physicochemical properties without disrupting the core pharmacophore.

This guide provides a technical deep-dive into the Structure-Activity Relationships (SAR) of 6-substituted nicotinic acids. Unlike the C5 position, which is often used for lipophilic tuning, the C6 position is electronically unique (para to the electron-withdrawing carboxylate) and metabolically vulnerable (site of oxidation). This document details synthetic pathways, SAR logic for metabolic stability versus receptor affinity, and validated experimental protocols.

The Scaffold: Electronic & Structural Logic

The 6-substituted nicotinic acid scaffold presents a unique electronic environment defined by the interplay between the pyridine nitrogen and the C3-carboxylate.

Electronic Push-Pull

The pyridine ring is electron-deficient (


-deficient). The Nitrogen atom at position 1 exerts a strong inductive (

) and mesomeric (

) effect.
  • C2/C4/C6 Positions: These are the most electron-deficient sites, making them highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3 Carboxylate: Further deactivates the ring, directing nucleophiles to the C6 position.

The Metabolic "Soft Spot"

In biological systems, the C6 position is the primary site for oxidative metabolism by aldehyde oxidase (AOX), converting nicotinic acid derivatives into 6-pyridones.

  • SAR Implication: Introducing a substituent at C6 (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) is a standard medicinal chemistry tactic to block this metabolic clearance pathway, potentially increasing half-life (
    
    
    ).

Synthetic Architecture

Accessing 6-substituted nicotinic acids typically proceeds via functionalization of commercially available 6-chloronicotinic acid or 6-hydroxynicotinic acid .

Visualization: Synthetic Decision Tree

The following diagram outlines the primary synthetic routes to diversify the C6 position.

SyntheticPathways Start 6-Chloronicotinic Acid Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Start->Suzuki Pd(PPh3)4, Boronic Acid SNAr SnAr Displacement (Amines/Alkoxides) Start->SNAr HNR2, Heat or NaOR Sonogashira Sonogashira (Alkynes) Start->Sonogashira PdCl2(PPh3)2, CuI, Alkyne Metabolism Metabolic Blockade (Increased t1/2) Suzuki->Metabolism C6-Aryl Solubility Enhanced Solubility (Zwitterionic) SNAr->Solubility C6-Amino Sonogashira->Metabolism C6-Alkynyl

Caption: Divergent synthetic pathways from the 6-chloronicotinic acid precursor to functionalized derivatives.

SAR Case Studies

Case Study A: GPR109A Agonists (The "Niacin" Receptor)

Objective: Develop high-affinity agonists to treat dyslipidemia without the cutaneous flushing side effect associated with Niacin.

  • The Challenge: The GPR109A orthosteric pocket is small and highly specific for the carboxylate anion.

  • C6 SAR Findings:

    • Steric Clash: Large substituents at C6 (e.g., Phenyl, tert-butyl) often abolish binding affinity (

      
      ) due to steric clash with the receptor wall (specifically residues Arg251 and Phe193).
      
    • The Exception: Small lipophilic groups (e.g.,

      
      , 
      
      
      
      ) are tolerated but rarely improve affinity over the parent.
    • Strategic Pivot: Successful SAR campaigns often shift to 5-substitution for affinity gains, reserving C6 substitution solely for blocking metabolism.

Data Summary: Impact of C6 Substitution on GPR109A Affinity

Substituent (C6)Electronic Effect (

)
Steric Bulk (MR)GPR109A

(nM)
Metabolic Stability (AOX)
-H (Niacin) 0.001.03~100Low (Rapid oxid.)
-Cl +0.236.03~450High
-CH3 -0.175.65~800Medium
-Phenyl -0.0125.36>10,000High
-NH2 -0.665.42>10,000High

Note: Data represents generalized trends from multiple GPR109A campaigns. Large groups at C6 are generally deleterious to orthosteric binding.

Case Study B: Antimicrobial Agents (Scaffold Hopping)

Objective: Utilize the nicotinic acid core as a linker for hydrazone/oxadiazole derivatives targeting MRSA.

  • Mechanism: Unlike GPR109A, these targets (often DNA gyrase or cell wall synthesis enzymes) possess larger binding pockets.

  • C6 SAR Findings:

    • Lipophilicity: Introduction of a C6-Aryl group (via Suzuki coupling) significantly increases

      
      , improving membrane permeability in Gram-positive bacteria.
      
    • Efficacy: 6-phenyl and 6-(4-chlorophenyl) derivatives show MIC values comparable to standard antibiotics against S. aureus.

Validated Experimental Protocols

Protocol: Regioselective Suzuki-Miyaura Coupling at C6

This protocol is optimized for coupling aryl boronic acids to 6-chloronicotinic acid. The carboxylic acid moiety is left unprotected, utilizing base to form the soluble carboxylate salt in situ.

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (5 mol%)[1]
    
  • 
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: In a microwave vial or round-bottom flask, combine 6-chloronicotinic acid and the arylboronic acid.

  • Solvation: Add 1,4-Dioxane and 2M

    
    .
    
  • Catalyst Addition: Add

    
     under a nitrogen stream. Seal the vessel immediately.
    
  • Reaction:

    • Thermal: Reflux at 100°C for 12–16 hours.

    • Microwave: 120°C for 30 minutes (High absorption).

  • Workup (Critical):

    • Cool to RT. Filter through Celite to remove Pd black.

    • Acidification: The product is in the aqueous phase as a salt. Carefully acidify with 1N HCl to pH 3–4. The product should precipitate.

    • Extraction: If no precipitate, extract with EtOAc (

      
      ).
      
  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

Protocol: GPR109A cAMP HTRF Assay (Functional Readout)

Since GPR109A is


-coupled, agonists decrease intracellular cAMP. This assay measures the inhibition of Forskolin-stimulated cAMP production.

Workflow Diagram:

AssayWorkflow Step1 Cell Seeding (CHO-K1 expressing GPR109A) 2,000 cells/well Step2 Compound Addition (Serial Dilution in IBMX buffer) Step1->Step2 Step3 Stimulation (Add 10µM Forskolin) Step2->Step3 Step4 Incubation (30 min @ RT) Step3->Step4 Step5 Detection (Add cAMP-d2 + Anti-cAMP-Eu3+) Step4->Step5 Step6 Readout (TR-FRET: 665nm/620nm ratio) Step5->Step6

Caption: HTRF cAMP inhibition assay workflow for GPR109A agonist validation.

Self-Validation Check:

  • Positive Control: Niacin (

    
    ) must show maximal inhibition.
    
  • Z-Factor: Accept data only if

    
    .
    
  • Data Normalization: Calculate % Inhibition relative to Forskolin-only (0% effect) and Buffer-only (100% effect).

Computational Modeling & Docking

When designing 6-substituted analogs, molecular docking is essential to predict steric clashes before synthesis.

  • Target: GPR109A Homology Model (or Crystal Structure if available, e.g., PDB 4ZCW for related family members).

  • Key Interaction: The carboxylic acid must form a salt bridge with Arg251 .

  • The "6-Position Vector":

    • Visualize the vector pointing from C6.

    • In GPR109A, this vector points toward a hydrophobic patch but is constrained by transmembrane helix 5 (TM5).

    • Design Rule: If the substituent

      
       volume 
      
      
      
      , the docking score usually penalizes the pose significantly.

References

  • Synthesis of Nicotinic Acid Derivatives

    • Title: A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Deriv
    • Source: BenchChem.[1]

  • GPR109A SAR & Pharmacophore

    • Title: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A).[2]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[2]

    • URL:[Link]

  • Antimicrobial Activity of Derivatives

    • Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.[2]

    • Source: International Journal of Molecular Sciences (MDPI).
    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.[3]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Nicotinic Receptor Comparative SAR

    • Title: Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding.[4]

    • Source: Drug Development Research.[4]

    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 6-(3-Methoxypropoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for generating amide bonds using 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid . While nicotinic acid derivatives are ubiquitous in medicinal chemistry, the presence of the electron-donating 6-alkoxy group alters the electronic landscape of the pyridine ring, reducing the electrophilicity of the C3-carbonyl compared to unsubstituted analogs. This note provides two validated methods: a high-throughput HATU-mediated coupling for discovery-scale synthesis and an Oxalyl Chloride activation route for scale-up or sterically hindered amines. Critical focus is placed on handling the basic pyridine nitrogen during workup to prevent product loss.

Chemical Context & Mechanistic Insights

The Substrate
  • Compound: 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

  • Functional Class: Electron-Rich Nicotinic Acid Derivative

  • Key Structural Feature: The ether linkage at the C6 position.

Electronic Deactivation (The "Why" Behind the Protocol)

Unlike electron-deficient pyridines (e.g., 6-fluoro-nicotinic acid), the 6-alkoxy substituent functions as a strong Electron Donating Group (EDG) via resonance.

  • Effect on Carbonyl: The EDG pushes electron density into the pyridine ring and, by extension, the C3-carbonyl carbon. This lowers the electrophilicity of the carboxylic acid, making it sluggish to react with weak nucleophiles (e.g., anilines) under mild conditions.

  • Effect on Nitrogen: The pyridine nitrogen becomes more basic (

    
     shift ~ +1-2 units vs. nicotinic acid). This increases the zwitterionic character of the starting material, necessitating polar aprotic solvents (DMF/DMSO) for complete dissolution.
    

Pre-Reaction Considerations

Solubility & Solvent Selection

The zwitterionic nature of the acid requires careful solvent choice.

  • Recommended: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Avoid: Pure DCM or Ether (poor solubility of the starting acid leads to heterogeneous mixtures and stalled reactions).

Stoichiometry Table
ComponentEquiv. (Method A)Equiv. (Method B)Role
Acid Substrate 1.01.0Limiting Reagent
Amine Partner 1.1 - 1.21.1Nucleophile
Coupling Agent 1.2 (HATU)1.5 (Oxalyl Cl)Activator
Base 3.0 (DIPEA)0.1 (DMF cat.)Proton Scavenger / Catalyst

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-throughput synthesis, valuable amines, and preventing racemization (if chiral amines are used).

Protocol
  • Dissolution: In a dry vial, dissolve 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv). Stir for 2 minutes. Note: The solution should become clear as the zwitterion breaks.

  • Activation: Add HATU (1.2 equiv) in one portion.

    • Critical Checkpoint: Stir for 15–30 minutes at Room Temperature (RT). A color change (often to yellow/orange) indicates the formation of the O-At active ester. Do not skip this incubation; the electron-rich acid forms the active ester slower than standard benzoic acids.

  • Coupling: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Quench: Dilute with EtOAc and wash with saturated NaHCO₃ (See Section 6 for Workup Warnings).

Method B: Acid Chloride Activation (Scale-Up)

Best for: Sterically hindered amines, anilines, or multi-gram scale-up where HATU costs are prohibitive.

Protocol
  • Suspension: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M). It may not fully dissolve.

  • Catalysis: Add catalytic DMF (2–3 drops per gram of substrate).

  • Chlorination: Dropwise add Oxalyl Chloride (1.5 equiv) at 0°C under

    
    .
    
  • Evolution: Allow to warm to RT and stir for 2 hours. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) must cease.
    • Validation: Take a 10 µL aliquot, quench in MeOH, and check LCMS for the methyl ester (M+14 mass shift). If acid remains, add 0.5 equiv more Oxalyl Chloride.

  • Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM or THF.

  • Addition: Add this solution dropwise to a pre-cooled (0°C) mixture of the Amine (1.1 equiv) and Triethylamine (2.5 equiv) in DCM.

Critical Troubleshooting & Workup (The "Pyridine Trap")

The #1 Failure Mode: Loss of product during aqueous extraction.

Because the product contains a basic pyridine ring (made even more basic by the alkoxy group), it will protonate under acidic conditions.

  • Standard Acid Wash (1N HCl): DO NOT USE. Your product will protonate, become water-soluble, and be discarded with the aqueous waste.

  • Correct Workup:

    • Wash 1: Saturated

      
       (Removes unreacted acid and HATU byproducts).
      
    • Wash 2: Water (Removes DMF).

    • Wash 3: Brine.

    • Drying:

      
      .[1]
      

Workflow Visualization

AmideCoupling Start Start: 6-(3-Methoxypropoxy) pyridine-3-carboxylic acid Decision Select Amine Type Start->Decision MethodA Method A: HATU (Standard/Precious Amine) Decision->MethodA Primary/Secondary Amine MethodB Method B: Oxalyl Chloride (Scale-up/Weak Nucleophile) Decision->MethodB Aniline/Steric Bulk StepA1 Dissolve in DMF + DIPEA (Break Zwitterion) MethodA->StepA1 StepA2 Add HATU Wait 30 mins (Critical) StepA1->StepA2 StepA3 Add Amine Stir RT 2-16h StepA2->StepA3 Workup Workup Strategy Avoid Acidic Wash! StepA3->Workup StepB1 DCM + cat. DMF Add (COCl)2 at 0°C MethodB->StepB1 StepB2 Evaporate Volatiles (Remove HCl/CO) StepB1->StepB2 StepB3 Add to Amine + Et3N in DCM StepB2->StepB3 StepB3->Workup Validation QC: LCMS & NMR (Confirm Amide Bond) Workup->Validation

Caption: Decision tree for coupling 6-alkoxynicotinic acids. Note the critical activation time in Method A and the volatility management in Method B.

References

  • Montalbetti, C. A., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[2][4] Tetrahedron, 61(46), 10827-10852.[3] Link

  • Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck KGaA Protocols. Link

Sources

Application Note: Scalable Manufacturing of 6-(3-Methoxypropoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-(3-methoxypropoxy)pyridine-3-carboxylic acid , a critical heterocyclic building block often employed in the development of GPR40 agonists, glucokinase activators, and other metabolic disease therapeutics. Unlike bench-scale methods that often utilize direct displacement on the carboxylic acid, this protocol employs a Nucleophilic Aromatic Substitution (


) on the methyl ester , followed by in-situ saponification. This "Ester-Route" strategy ensures homogeneous reaction conditions, minimizes byproduct formation, and allows for purification via pH-controlled crystallization, eliminating the need for chromatographic separation on a kilogram scale.

Strategic Route Selection

Retrosynthetic Analysis

The target molecule consists of a nicotinic acid core substituted at the C6 position with a 3-methoxypropoxy ether chain. Two primary routes were evaluated:

  • Route A (Direct Displacement): Reaction of 6-chloronicotinic acid + 3-methoxypropan-1-ol + 2.2 eq Base.

    • Drawback: Requires formation of a dianion (carboxylate + alkoxide). The resulting zwitterionic species often leads to thick slurries, poor mass transfer, and incomplete conversion at scale.

  • Route B (Ester-Based

    
     - Recommended):  Reaction of Methyl 6-chloronicotinate + 3-methoxypropan-1-ol + 1.1 eq Base 
    
    
    
    Saponification.
    • Advantage:[1][2][3][4][5] The ester substrate is soluble in organic solvents (THF/Toluene), allowing for mild

      
       conditions. The subsequent hydrolysis is quantitative. This route is selected for its superior impurity profile and scalability.
      
Reaction Pathway Visualization

The following diagram illustrates the selected chemical pathway and the critical intermediate species.

ReactionScheme SM1 Methyl 6-chloronicotinate (Electrophile) Inter Intermediate Ester (In-situ) SM1->Inter 60°C, 4h SM2 3-Methoxypropan-1-ol (Nucleophile) Base KOtBu / THF (Base) SM2->Base Alkoxide Formation Base->SM1 SNAr Attack Hydrolysis NaOH / H2O (Saponification) Inter->Hydrolysis Reflux, 2h Product 6-(3-Methoxypropoxy) pyridine-3-carboxylic acid Hydrolysis->Product Acidification (pH 4)

Figure 1: Synthetic pathway utilizing the ester intermediate to avoid solubility issues associated with zwitterionic species.

Detailed Experimental Protocol

Materials & Reagents
ReagentCASEq.Role
Methyl 6-chloronicotinate 73781-91-61.0Limiting Reagent
3-Methoxypropan-1-ol 1589-49-71.2Nucleophile
Potassium tert-butoxide (

)
865-47-41.3Base (Non-nucleophilic)
Tetrahydrofuran (THF) 109-99-910 VSolvent (Anhydrous)
Sodium Hydroxide (50% aq) 1310-73-22.0Hydrolysis Agent
Step-by-Step Procedure
Phase 1: Alkoxide Formation &

Coupling
  • Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe.

  • Solvent Charge: Charge THF (5 Volumes) and 3-Methoxypropan-1-ol (1.2 eq) . Start stirring at 250 RPM.

  • Base Addition (Exotherm Control): Cool the mixture to 0–5°C. Portion-wise, add

    
     (1.3 eq)  over 30 minutes.
    
    • Critical Process Parameter (CPP): Maintain internal temperature

      
       to prevent solvent boil-off or base decomposition.
      
    • Observation: The solution may turn slightly yellow/orange indicating alkoxide formation. Stir for 30 min at 0–5°C.

  • Substrate Addition: Dissolve Methyl 6-chloronicotinate (1.0 eq) in THF (5 Volumes) in a separate vessel. Add this solution to the reactor over 20 minutes.

  • Reaction: Warm the reactor to 60°C and hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[6] Target: <1.0% remaining Methyl 6-chloronicotinate.

Phase 2: Saponification & Workup
  • Hydrolysis: Once coupling is complete, add Water (3 Volumes) and 50% NaOH (2.0 eq) directly to the reaction mixture.

  • Reflux: Heat to 65–70°C for 2 hours to hydrolyze the ester.

    • Mechanism:[1][2][3][7][8][9][10][11][12][13] The intermediate methyl ester is converted to the sodium salt of the target acid.

  • Phase Split (Optional but Recommended): If a biphasic mixture forms (THF/Water), distill off the THF under reduced pressure until the pot temperature reaches 85°C. This leaves the product in the aqueous phase.

  • Clarification: Dilute with water (5 Volumes) and filter through a Celite pad to remove inorganic salts or base insolubles.

  • Crystallization (The Purification):

    • Cool the aqueous filtrate to 20°C.

    • Slowly add 6N HCl while monitoring pH.

    • Nucleation Point: At pH ~6.0, solids will begin to nucleate. Hold for 30 mins.

    • Final pH: Continue acidification to pH 3.5 – 4.0 .

  • Isolation: Filter the white solid. Wash the cake with cold water (2 x 2 Vol) to remove residual salts (KCl/NaCl).

  • Drying: Vacuum dry at 50°C for 12 hours.

Process Logic & Self-Validating Systems

Why this specific base?

We utilize


  instead of Sodium Hydride (NaH). While NaH is effective, it generates hydrogen gas (

), creating a significant safety hazard on scale (flammability/venting requirements).

generates only tert-butanol as a byproduct, which is easily removed during the solvent distillation phase or remains in the mother liquor.
The "Self-Validating" Purification

This process relies on the amphoteric nature of the pyridine carboxylic acid.

  • High pH (>10): Product is a soluble carboxylate salt (

    
    ).
    
  • Low pH (<2): Pyridine nitrogen protonates, forming a soluble pyridinium salt (

    
    ).
    
  • Isoelectric Point (pH 3-4): The molecule exists as a zwitterion or free acid with minimal solubility in water.

  • Validation: If the product does not precipitate at pH 4, it indicates incomplete hydrolysis (ester remains) or incorrect pH reading. This acts as an immediate quality checkpoint.

Process Flow Diagram

The following diagram maps the unit operations to physical states, ensuring the operator understands the material flow.

ProcessFlow Reactor Reactor 1: Alkoxide Formation (THF, <15°C) Coupling SNAr Reaction (60°C, 4-6h) Reactor->Coupling Hydrolysis Saponification (Aq. NaOH) Coupling->Hydrolysis Add NaOH Distillation Solvent Swap: Remove THF Filtration1 Clarification Filtration (Remove insolubles) Distillation->Filtration1 Hydrolysis->Distillation Crystallization pH Adjustment (HCl to pH 4.0) Filtration1->Crystallization Filtrate Isolation Final Filtration & Wash Crystallization->Isolation Slurry

Figure 2: Unit operation flow for the synthesis, highlighting the critical solvent swap and pH adjustment steps.

Analytical Controls & Specifications

To ensure batch-to-batch consistency, the following parameters must be monitored:

ParameterMethodSpecificationRationale
Reaction Completion HPLC (254 nm)< 1.0% SMUnreacted chloronicotinate is difficult to remove downstream.
pH Endpoint pH Meter3.5 – 4.0Critical for maximizing yield. pH < 3 loses product to pyridinium salt formation.
Water Content Karl Fischer< 0.5%Product must be dry for subsequent coupling steps (e.g., amide bond formation).
Assay qNMR / HPLC> 98.0% w/wHigh purity required for pharmaceutical intermediates.

References

  • Hirokawa, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853.

    • Context: Establishes the superiority of ester-based for 6-alkoxynicotinic deriv
  • Pfizer Inc. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.[4]

    • Context: Provides modern process safety data on scale-up and solvent selection (DMSO/THF) for nitrogen heterocycles.
  • PrepChem. Synthesis of 6-Methoxypyridine-3-carboxylic acid.

    • Context: Validates the workup procedure involving acidification to pH 5 to precipit
  • Organic Chemistry Portal.

    
    ). 
    
    • Context: General mechanistic grounding for the addition-elimination p

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction yields for this important synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure you can achieve reliable and high-yielding results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the two-step synthesis, which typically involves a Williamson ether synthesis followed by hydrolysis of an ester intermediate.

**dot

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) Start_Acid 6-Chloronicotinic Acid Intermediate Methyl 6-(3-Methoxypropoxy)nicotinate Start_Acid->Intermediate SNAr Reaction Start_Ester Methyl 6-Chloronicotinate Start_Ester->Intermediate SNAr Reaction Reagent_Alcohol 3-Methoxypropan-1-ol Reagent_Alcohol->Intermediate Base Base (e.g., NaH, NaOH, K2CO3) Base->Intermediate Solvent_1 Solvent (e.g., DMF, THF) Solvent_1->Intermediate Final_Product 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid Intermediate->Final_Product Hydrolysis Base_2 Base (e.g., NaOH, KOH) Base_2->Final_Product Solvent_2 Solvent (e.g., MeOH/H2O) Solvent_2->Final_Product Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Final_Product

Caption: General two-step workflow for the synthesis of the target molecule.

Issue 1: Low Yield or No Reaction in the Etherification Step (Step 1)

Question: I am reacting Methyl 6-Chloronicotinate with 3-Methoxypropan-1-ol and a base, but I'm seeing very low conversion to the desired ether product. What is going wrong?

Answer: This is a common issue in nucleophilic aromatic substitution (SNAr) reactions, a variant of the Williamson ether synthesis, on an electron-deficient pyridine ring. The low yield can typically be traced to three factors: the choice of base, the solvent, and the reaction temperature.

  • Inadequate Base Strength or Type: The base's primary role is to deprotonate 3-methoxypropan-1-ol to form the nucleophilic alkoxide.[1] If the base is too weak, the concentration of the alkoxide will be too low to drive the reaction forward efficiently.

    • Causality: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol.[2] Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures or longer reaction times.[3] Strong bases that are also nucleophilic, like sodium hydroxide (NaOH) in a protic solvent, can lead to competing hydrolysis of the starting ester.

    • Solution: Switch to a stronger, non-hindered base like sodium hydride (NaH). Add the alcohol to the NaH suspension in an anhydrous aprotic solvent first to allow for complete formation of the alkoxide before adding the methyl 6-chloronicotinate.

  • Incorrect Solvent Choice: The solvent plays a critical role in an SN2-type mechanism by solvating the ions and influencing nucleophilicity.[2]

    • Causality: Polar aprotic solvents such as DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran) are superior for this reaction.[2][4][5] They effectively solvate the cation (e.g., Na⁺) without solvating the alkoxide nucleophile, leaving it "naked" and highly reactive. Protic solvents like methanol or water can hydrogen-bond with the alkoxide, reducing its nucleophilicity and slowing the reaction.[2]

    • Solution: Ensure your solvent is a polar aprotic type (DMF is often preferred for its high boiling point) and is anhydrous. Water contamination will quench the base and reduce alkoxide concentration.

  • Sub-optimal Temperature: SNAr reactions have an activation energy barrier that must be overcome.

    • Causality: Room temperature may be insufficient for this reaction to proceed at a reasonable rate, especially with less reactive substrates or weaker bases.

    • Solution: Increase the reaction temperature. Typical temperatures for Williamson ether synthesis range from 50-100 °C, and refluxing in DMF is also common.[2][3] Monitor the reaction by TLC or LC-MS to track the disappearance of starting material and the appearance of the product, avoiding excessive heating that could lead to decomposition.

Issue 2: Competing Elimination Reaction (E2) Observed

Question: My reaction is producing a significant amount of an alkene byproduct instead of the desired ether. How can I prevent this?

Answer: While this reaction is an SNAr and not a standard Williamson ether synthesis on an aliphatic halide, the principles of competing elimination are still relevant if side reactions involving the propoxy chain were to occur, though less likely. The more direct competition on the pyridine ring is substitution at other positions or undesired side reactions. However, understanding the classic SN2/E2 competition is crucial in organic synthesis.

  • Causality: The classic E2 elimination is favored when using sterically hindered alkyl halides (secondary or tertiary) or bulky, sterically hindered bases.[1][2][6] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to an alkene.

  • Preventative Strategy (General Principle): To favor the desired substitution (SN2/SNAr), it is best to use a primary alkyl halide (which is not the variable part in this specific synthesis) and a strong, but non-hindered base.[2][6] Running the reaction at the lowest temperature that still allows for a reasonable rate can also help minimize elimination.[2] For the synthesis , ensuring clean starting materials and anhydrous conditions will prevent most unforeseen side reactions.

Issue 3: Incomplete Hydrolysis of the Ester Intermediate (Step 2)

Question: I have successfully synthesized Methyl 6-(3-Methoxypropoxy)nicotinate, but the subsequent saponification to the carboxylic acid is not going to completion. What should I change?

Answer: Incomplete hydrolysis is usually due to insufficient base, sub-optimal solvent conditions, or inadequate reaction time/temperature.

  • Stoichiometry of the Base: Saponification is a base-mediated process.

    • Causality: At least one full equivalent of base (e.g., NaOH or KOH) is required to react with the ester, and a slight excess is often used to ensure the reaction goes to completion.

    • Solution: Use 1.5 to 3 equivalents of NaOH or KOH. This ensures a sufficiently high concentration of hydroxide to drive the hydrolysis.

  • Solvent System: The solvent must be able to dissolve both the organic ester and the inorganic base.

    • Causality: A mixture of water and a miscible organic solvent like methanol or ethanol is ideal. Water is necessary to dissolve the NaOH/KOH, while the alcohol helps to dissolve the ester starting material, creating a homogeneous reaction mixture.

    • Solution: Use a solvent system like 3:1 Methanol:Water.[7] Heat the mixture to reflux to increase the reaction rate. A typical reflux time is 2-6 hours, but this should be monitored by TLC until all the starting ester is consumed.

  • Ineffective Workup: The final product is a carboxylic acid, which must be protonated to become neutral and precipitate or be extracted.

    • Causality: After hydrolysis, the product exists as a carboxylate salt (e.g., sodium salt), which is soluble in the aqueous medium. It will not precipitate or extract into an organic solvent until it is neutralized.

    • Solution: After the reaction is complete, cool the mixture and carefully acidify it with an acid like concentrated HCl until the pH is around 4-5.[8] The 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid should precipitate as a solid. This solid can then be collected by filtration, washed with cold water, and dried.[8]

Frequently Asked Questions (FAQs)

Q1: Is it better to start with 6-chloronicotinic acid or its methyl ester?

A1: Starting with the methyl ester (Methyl 6-Chloronicotinate) is generally preferable. The free carboxylic acid group in 6-chloronicotinic acid is acidic and would be deprotonated by the strong base used in the etherification step. This would consume an extra equivalent of base and create a negatively charged carboxylate, which can complicate the reaction and subsequent workup. Esterifying the acid first is a standard protecting group strategy.[9][10]

Q2: What are the optimal reaction conditions for the etherification step?

A2: The optimal conditions depend on the specific reagents used, but a robust starting point is to use sodium hydride as the base in anhydrous DMF. The reaction can be run at a moderately elevated temperature (e.g., 60-80 °C) for several hours. A comparative summary is provided below.

BaseSolventTemperature (°C)Advantages & Considerations
NaH DMF, THF50 - 100High Yield. Irreversible deprotonation. Requires anhydrous conditions.[2]
NaOH/KOH MethanolRefluxCan be effective, but may lead to competing ester hydrolysis or transesterification.[8]
K₂CO₃ DMF80 - 120 (Reflux)Weaker base, safer to handle than NaH. Often requires higher temperatures and longer reaction times.[3]

Q3: How can I monitor the progress of my reactions?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, intermediate, and final product. The spots can be visualized under a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

  • Solvents: DMF is a skin and respiratory irritant. All solvents should be handled in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids (HCl) and strong bases (NaOH, KOH, NaH) are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(3-Methoxypropoxy)nicotinate (Etherification)
  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes. Add anhydrous DMF to the flask, followed by the slow, dropwise addition of 3-Methoxypropan-1-ol (1.1 equivalents) at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of Methyl 6-Chloronicotinate (1.0 equivalent) in anhydrous DMF dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid (Hydrolysis)
  • Reaction Setup: Dissolve the crude Methyl 6-(3-Methoxypropoxy)nicotinate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 ratio). Add sodium hydroxide (2.0 equivalents) to the solution.

  • Heating: Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 4-5.[8]

  • Purification: A white precipitate should form. Continue stirring in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold deionized water and dry it under vacuum to yield the final product.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • PrepChem. Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Activities. [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1903-1909. [Link]

  • E-Science Central. Manufacturing process document. [Link]

  • PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • PrepChem. Synthesis of methyl 6-methylnicotinate. [Link]

Sources

Technical Support Center: Solubility Optimization for 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid Ticket ID: SOL-PYR-006 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub. If you are reading this, you are likely staring at a flask containing white solid that refuses to dissolve in Dichloromethane (DCM), Ethyl Acetate, or Toluene, yet behaves erratically in water.

The Core Problem: Your molecule, 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid , is a classic "zwitterionic trap."

  • The Head: The nicotinic acid core possesses a basic pyridine nitrogen (pKa ~3.8) and an acidic carboxylic acid (pKa ~4.8). In neutral environments, these form an internal salt (zwitterion), creating a crystal lattice with extremely high intermolecular forces (electrostatic + H-bonding).

  • The Tail: The 3-methoxypropoxy chain adds lipophilicity, but not enough to overcome the crystal lattice energy of the zwitterionic head group in non-polar solvents.

This guide provides the thermodynamic workarounds required to process this intermediate.

Part 1: Diagnostic & Solvent Selection

Q1: Why won't this dissolve in my standard organic solvents (DCM, THF, EtOAc)?

A: In its solid state, the molecule exists as a stable zwitterion or a strong hydrogen-bonded dimer. Standard organic solvents lack the dielectric strength to break these ionic interactions.

The Solution: You must disrupt the intermolecular forces using Polarity , pH , or Heat .

Solvent Compatibility Matrix
Solvent ClassExamplesSolubility RatingTechnical Note
Polar Aprotic DMSO, DMF, DMAc High Recommended. High dielectric constant breaks the zwitterionic lattice. Ideal for reactions (amide coupling, SnAr).
Polar Protic Methanol, Ethanol Moderate Solubility improves significantly with heat . Good for recrystallization.[1]
Chlorinated DCM, Chloroform Very Low Avoid unless modified. The zwitterion is insoluble here. See "Modifiers" below.
Ethers THF, Dioxane, Et2O Low Poor solubility for the free acid. THF may work if a base (TEA) is added.
Hydrocarbons Hexane, Toluene Insoluble The molecule is too polar. Use these only as anti-solvents to crash the product out.

Part 2: The "Zwitterion Trap" (Extraction & Workup)

Q2: I tried to extract the product from water into EtOAc, but it stayed in the aqueous phase (or formed an emulsion). What happened?

A: You likely attempted extraction near the Isoelectric Point (pI) or at a pH where the molecule is charged.

  • At pH < 3: The pyridine nitrogen is protonated (

    
    ). The molecule is cationic and water-soluble.
    
  • At pH > 7: The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and water-soluble.
    
  • At pH ~4–5 (Isoelectric): The molecule is neutral (zwitterionic). Solubility in water is lowest, but it prefers to precipitate as a solid rather than partition into the organic layer.

The Fix: You cannot effectively extract the free acid into simple organics without "tricking" the solubility.

Protocol: The "Salting-Out" Extraction

If you must extract into an organic layer (e.g., EtOAc or DCM/IPA):

  • Adjust pH: Bring the aqueous phase to pH 4.5–5.0 (the isoelectric point). The product will likely precipitate.

  • The Trick: Do not filter yet. Add your organic solvent (e.g., 10% Methanol in DCM).

  • Saturation: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the water, forcing the organic neutral species out ("Salting out").

  • Extraction: Shake vigorously. The neutral species should partition into the organic phase.

Part 3: Reaction Optimization

Q3: I need to run an amide coupling (EDC/HATU), but the starting material is a suspension. Will it react?

A: Yes, but "heterogeneous kinetics" are slow and risky. It is better to solubilize it in situ.

Mechanism: By adding a tertiary organic base (Triethylamine or DIPEA), you deprotonate the carboxylic acid. The resulting species is a lipophilic ammonium salt (


), which is much more soluble in DCM or DMF than the zwitterionic free acid.
Workflow: Solubilization for Synthesis

ReactionWorkflow Start Insoluble Free Acid (Suspension) Base Add 1.2 eq DIPEA (Organic Base) Start->Base In DCM/DMF Soluble Lipophilic Salt Formed (Clear Solution) Base->Soluble Deprotonation Reagent Add Coupling Reagent (HATU/EDC) Soluble->Reagent Homogeneous Rxn Product Amide Product Reagent->Product

Caption: Transformation of insoluble zwitterion into soluble lipophilic salt using organic base.

Part 4: Purification & Crystallization

Q4: How do I purify the crude material without a column?

A: This molecule is an excellent candidate for pH-Swing Crystallization . Because the impurity profile of 6-alkoxynicotinic acids usually consists of non-zwitterionic byproducts, you can use the molecule's amphoteric nature to purify it.

Step-by-Step Protocol:

  • Dissolution (High pH): Suspend the crude solid in water. Add 1M NaOH dropwise until pH > 10. The solid should dissolve completely (forming the Sodium salt).

    • Troubleshooting: If solids remain at pH 12, filter them off. These are non-acidic impurities.

  • Wash (Optional): Wash this basic aqueous solution with a small amount of Ethyl Acetate to remove neutral organic impurities.

  • Precipitation (Target pI): Slowly add 1M HCl to the aqueous layer while stirring.

    • Target pH: 4.5 .

    • Observation: The solution will turn cloudy and a thick white precipitate (the pure zwitterion) will form.

  • Isolation: Cool to 0°C for 1 hour, then filter. Wash the cake with cold water and Hexane.

Part 5: Visual Logic Map

Use this decision tree to determine the correct handling method based on your goal.

SolubilityLogic Root Goal: Handle 6-(3-Methoxypropoxy)pyridine-3-COOH Choice1 Reaction / Synthesis Root->Choice1 Choice2 Purification Root->Choice2 Choice3 Analysis (NMR/LCMS) Root->Choice3 Rxn1 Solvent: DMF or DMAc Choice1->Rxn1 Standard Rxn2 Solvent: DCM + DIPEA Choice1->Rxn2 If DCM required Pur1 Recrystallization: Ethanol/Water (Heat) Choice2->Pur1 High Purity Pur2 Acid-Base Precip: Dissolve pH 10 -> Precipitate pH 4.5 Choice2->Pur2 Bulk Cleanup Ana1 NMR: DMSO-d6 (Add K2CO3 if insoluble) Choice3->Ana1 Ana2 LCMS: Acetonitrile/Water (Buffered with Formic Acid) Choice3->Ana2

Caption: Decision matrix for solvent and method selection based on experimental intent.

References

  • Solubility of Nicotinic Acid Derivatives

    • Gonçalves, F. A., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[2][3][4] Journal of Chemical Thermodynamics.

    • Context: Establishes the baseline solubility of the pyridine-3-carboxylic acid core, confirming insolubility in ethers/acetone and high solubility in DMSO.
  • Zwitterionic Behavior & Isoelectric Point

    • Nagy, P. I., & Takács-Novák, K. (1997).
    • Context: Explains the pH-dependent speciation (Cation vs Zwitterion vs Anion) critical for the extraction protocols described above.
  • Purification of 6-Alkoxynicotinic Acids

    • Organic Syntheses, Coll.[5] Vol. 4, p. 653 (1963).

    • Context: Provides the foundational "Acidification to pH 4-5" technique for precipitating 6-substituted nicotinic acids
  • pKa Data for Pyridine Derivatives

    • Bordwell pKa Table (Acidity in DMSO) & Evans pKa Table.
    • Context: Used to estimate the pKa values of the pyridine nitrogen (~3.5) and carboxylic acid (~4.8) to determine the buffering ranges.

Sources

Technical Support Center: Purification of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are working with 6-(3-methoxypropoxy)pyridine-3-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by this molecule's physicochemical properties. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 6-(3-methoxypropoxy)pyridine-3-carboxylic acid that influence its purification?

A: The purification strategy for this molecule is dictated by three key features:

  • A Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring has a pKa typically in the range of 5-6 and can be protonated to form a water-soluble pyridinium salt.[1]

  • An Acidic Carboxylic Acid Group: This group allows the molecule to form a water-soluble carboxylate salt under basic conditions.

  • A Polar Ether Sidechain: The 6-(3-methoxypropoxy) group increases the overall polarity and potential for hydrogen bonding, influencing solubility in organic solvents.

This combination of a basic and an acidic group makes the molecule amphoteric , meaning its solubility is highly dependent on pH.

Q2: I'm observing significant streaking and poor recovery of my compound during silica gel column chromatography. What is the cause?

A: This is a very common issue when purifying pyridine derivatives on standard silica gel.[1] The primary cause is the strong interaction between the basic pyridine nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica. This interaction leads to peak tailing, where the compound elutes slowly and over many fractions, resulting in poor separation and low recovery of the pure product.

Q3: Can I use recrystallization for this compound? What solvents are recommended?

A: Yes, recrystallization is often a highly effective method for purifying pyridine carboxylic acids, especially for removing baseline impurities. Success depends on exploiting the molecule's pH-dependent solubility or finding a suitable solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below. Given its polarity, polar protic solvents are a good starting point. Studies on related pyridine monocarboxylic acids show high solubility in water and significantly lower solubility in solvents like ethanol or acetonitrile.[2]

Q4: What are the most probable impurities I should be trying to remove?

A: Impurities typically originate from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Such as 6-chloro-nicotinic acid or 3-methoxy-1-propanol.

  • Hydrolysis Products: If the carboxylic acid was generated from the hydrolysis of a nitrile or ester, you might have residual starting material.

  • Related Byproducts: Side-products from the reaction used to install the ether sidechain.

  • Inorganic Salts: From pH adjustments during the reaction workup.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step workflows to address specific purification challenges.

Problem 1: Severe Peak Tailing in Normal-Phase Chromatography

Root Cause Analysis: The basic pyridine nitrogen is interacting too strongly with the acidic silica gel stationary phase.

Solution A: Mobile Phase Modification

This approach aims to suppress the unwanted interaction by modifying the eluent.

Protocol 1: Adding an Acidic Modifier

  • Solvent System Preparation: Prepare your primary eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

  • Acidification: To this mixture, add 0.5-1% (v/v) of acetic acid or formic acid.

  • Mechanism Insight: The added acid protonates the pyridine nitrogen, forming a pyridinium salt. This salt has a much-reduced affinity for the acidic silanol groups, allowing the compound to elute more symmetrically.

  • TLC Analysis: Before running the column, verify the improved separation and Rf value on a TLC plate using the modified eluent.

  • Chromatography & Post-Processing: Run the column as usual. After combining the pure fractions, the volatile acidic modifier can typically be removed under high vacuum.

Solution B: Switching the Stationary Phase

If mobile phase modification is insufficient, changing the solid support is the next logical step.

Protocol 2: Using Alumina or Reverse-Phase Chromatography

  • Alumina (Basic or Neutral): Alumina is a less acidic support than silica and is often better suited for basic compounds. Use a similar solvent system as you would for silica, but expect to use a less polar eluent as alumina is a more active stationary phase.

  • Reverse-Phase (C18): In reverse-phase chromatography, separation is based on hydrophobicity. Your polar compound will elute early with a highly aqueous mobile phase (e.g., Water/Acetonitrile or Water/Methanol). Non-polar impurities will be retained more strongly. This is an excellent method for removing less polar contaminants.

Problem 2: Difficulty Separating from Polar, Non-Basic Impurities

Root Cause Analysis: The target compound and impurities have similar polarities, making chromatographic separation inefficient.

Solution: Purification via Acid-Base Extraction

This powerful technique leverages the basicity of the pyridine nitrogen to selectively move your compound between aqueous and organic phases.[3]

Protocol 3: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1 M HCl). The basic 6-(3-methoxypropoxy)pyridine-3-carboxylic acid will be protonated and move into the aqueous layer as a hydrochloride salt, while neutral or acidic impurities remain in the organic layer.

  • Layer Separation: Separate the aqueous layer containing your protonated product. Discard the organic layer (or save for analysis of impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or saturated NaHCO₃) until the pH is adjusted to the isoelectric point (typically pH 3-4 for nicotinic acids), where the molecule has minimum water solubility.[4]

  • Product Isolation Option 1 (Precipitation): If the product precipitates as a clean solid upon neutralization, it can be collected by filtration, washed with cold water, and dried.[4]

  • Product Isolation Option 2 (Back-Extraction): If the product does not precipitate, extract it back into an organic solvent like ethyl acetate or DCM.

  • Final Steps: Dry the final organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.[3]

Problem 3: Product Fails to Crystallize or Oiling Out

Root Cause Analysis: Persistent impurities or residual solvents are inhibiting the formation of a stable crystal lattice. The molecule's structure may also favor a non-crystalline state.

Solution: pH-Controlled Precipitation from an Aqueous Solution

This method is a variation of recrystallization that purifies the compound by exploiting its zwitterionic nature and minimum solubility at its isoelectric point (pI). A patent for producing pyridine carboxylic acids describes a similar process where the product is crystallized by adjusting the pH to its isoelectric point.[4]

Protocol 4: Isoelectric Point Precipitation

  • Dissolution in Base: Dissolve the crude material in a minimum amount of dilute aqueous base (e.g., 1 M NaOH). This deprotonates the carboxylic acid, forming the highly water-soluble sodium carboxylate salt.

  • Filtration (Optional): If there are any insoluble, non-acidic impurities, filter the basic solution.

  • Acidification & Precipitation: Slowly add dilute aqueous acid (e.g., 1 M HCl) with vigorous stirring. Monitor the pH. As the pH approaches the isoelectric point (pI), the zwitterionic form of the molecule will precipitate out of the solution due to its minimal water solubility.

  • Isolation: Once precipitation is complete, cool the mixture in an ice bath to maximize yield. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid product under vacuum.

Data & Workflow Summaries
Table 1: Solvent & Technique Selection Guide
Purification ChallengeRecommended TechniqueSolvents / ModifiersRationale
Tailing on Silica Mobile Phase ModificationDCM/MeOH + 1% AcOHSuppresses basic nitrogen interaction with silica.
Tailing on Silica Alternative ChromatographyReverse-Phase (C18)H₂O/Acetonitrile
Polar Impurities Acid-Base ExtractionEthyl Acetate & 1M HCl / 1M NaOHExploits the basicity of the pyridine ring for selective phase transfer.[3]
Failure to Crystallize Isoelectric Point PrecipitationWater, 1M NaOH, 1M HClLeverages minimum solubility at the pI to force crystallization/precipitation.[4]
Visual Workflow Diagrams

G cluster_0 Purification Method Selection Logic Start Crude Product TLC Analyze by TLC (e.g., DCM/MeOH) Decision_Streak Severe Streaking? Decision_Separation Good Separation?

G

References
  • Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Process for the production of pyridine carboxylic acids.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (Source not publicly available).
  • Rostami, A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Semantic Scholar. [Link]

  • Ramakrishnan, K., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC. [Link]

  • Patel, N. B., & Agravat, S. N. (2009). SYNTHESIS AND ANTIMICROBIAL STUDIES OF NEW PYRIDINE DERIVATIVES. ResearchGate. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]

  • Process for producing pyridine carboxylic acids.
  • Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ResearchGate. [Link]

  • Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. ACS Publications. [Link]

  • Esteves, C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate. ResearchGate. [Link]

  • Process for producing pyridine carboxylic acids. European Patent Office. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • 6-Methoxypyridazine-3-carboxylic acid. PubChem. [Link]

  • Synthesis of 6-Methoxypyridine-3-carboxylic acid. PrepChem.com. [Link]

  • 6-METHOXYPYRIDINE-3-CARBOXYLIC ACID. Matrix Fine Chemicals. [Link]

  • Purification of THP protected compound. Reddit. [Link]

Sources

Technical Support Center: Stability of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid. It provides troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions encountered during experimental workflows.

Introduction

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is a molecule of interest in pharmaceutical research. Understanding its stability profile is critical for the development of robust synthetic routes, formulation strategies, and analytical methods. This guide will address potential stability issues, with a focus on degradation under acidic conditions, and provide practical, field-tested guidance for identifying and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of instability on the 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid molecule under acidic conditions?

The structure of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid contains several functional groups that may be susceptible to degradation in an acidic environment. The two primary sites of concern are the ether linkage and the pyridine ring itself.

  • Ether Linkage: The 3-methoxypropoxy side chain is attached to the pyridine ring via an ether bond. Ethers can undergo cleavage under strong acidic conditions, particularly with heating. This would result in the formation of 6-hydroxypyridine-3-carboxylic acid and 1-bromo-3-methoxypropane (if HBr is the acid) or other corresponding side-chain fragments.

  • Pyridine Ring: The pyridine ring is generally stable, but the nitrogen atom can be protonated in acidic media, which can alter the reactivity of the ring system. While ring opening is unlikely under typical experimental conditions, protonation can influence solubility and interactions with other reagents.

Q2: What are the initial signs of degradation of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid in my experiments?

Degradation can manifest in several ways during your experiments:

  • Appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS). [1]

  • Changes in the physical appearance of your sample, such as color change or precipitation.

  • Inconsistent or non-reproducible results in biological assays or chemical reactions.

  • A decrease in the expected yield of your desired product.

Q3: How can I proactively assess the stability of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid for my specific application?

A forced degradation study is a systematic way to evaluate the intrinsic stability of a molecule.[2][3] This involves subjecting a sample of the compound to a variety of stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress, and then analyzing the resulting samples for degradation products.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.

Issue Potential Cause Recommended Action
Appearance of a new, more polar peak in HPLC analysis after acidic workup. Acid-catalyzed hydrolysis of the methoxypropoxy side chain, leading to the formation of 6-hydroxypyridine-3-carboxylic acid.1. Confirm the identity of the new peak: Use LC-MS to determine the mass of the impurity. The hydroxylated product will have a lower molecular weight. 2. Modify your workup: If possible, use a milder acid or a shorter exposure time. Consider extraction at a less acidic pH if the compound's solubility allows. 3. Lower the temperature: Perform the acidic workup at a lower temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.
Low recovery of the compound after purification by reverse-phase chromatography using an acidic mobile phase. On-column degradation due to prolonged exposure to the acidic mobile phase.1. Optimize the mobile phase: Use a less acidic modifier if your separation allows (e.g., formic acid instead of trifluoroacetic acid). 2. Expedite the purification: Use a faster flow rate or a shorter column to minimize the residence time of the compound on the column. 3. Neutralize fractions immediately: Collect fractions into a buffer or a basic solution to neutralize the acidic mobile phase.
Inconsistent results in a cell-based assay where the compound is dissolved in an acidic buffer. Degradation of the compound in the assay medium, leading to a lower effective concentration.1. Assess stability in the assay buffer: Incubate the compound in the assay buffer for the duration of the experiment, and then analyze by HPLC to check for degradation. 2. Prepare fresh solutions: Prepare the dosing solutions immediately before use. 3. Consider alternative formulations: If the compound is unstable, explore the use of a different buffer system or a formulation that protects the compound from degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid under acidic conditions.

Objective: To determine the susceptibility of the compound to acid-catalyzed degradation and to identify potential degradation products.

Materials:

  • 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Prepare a stock solution of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Acidic Stress:

    • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

    • In a separate vial, mix a known volume of the stock solution with an equal volume of 1 M HCl.

  • Incubation:

    • Keep one set of samples at room temperature and another set at an elevated temperature (e.g., 50-70°C).

  • Time Points:

    • Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample by a stability-indicating HPLC method.

Data Analysis:

  • Monitor the appearance of new peaks and the decrease in the peak area of the parent compound over time.

  • Calculate the percentage of degradation.

  • If using LC-MS, identify the mass-to-charge ratio of the degradation products to propose their structures.

Visualizing the Potential Degradation Pathway

The following diagram illustrates the potential acid-catalyzed hydrolysis of the ether linkage.

degradation_pathway parent 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid degradant 6-Hydroxypyridine-3-carboxylic acid parent->degradant H+ / H2O side_chain 3-Methoxypropan-1-ol parent->side_chain H+ / H2O

Caption: Potential acid-catalyzed hydrolysis pathway.

Experimental Workflow for Stability Testing

The following flowchart outlines a typical workflow for investigating the stability of a compound under acidic conditions.

Caption: Workflow for assessing acidic stability.

References

  • Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic acid. Applied and Environmental Microbiology, 56(5), 1352–1356.
  • Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed. Retrieved from [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. Retrieved from [Link]

  • (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]

  • (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Retrieved from [Link]

  • (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link]

  • (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. Retrieved from [Link]

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Validation & Comparative

1H NMR Interpretation Guide: 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Structural Verification, Impurity Profiling, and Isomer Differentiation[1]

Executive Summary & Strategic Context

In drug discovery, the 6-alkoxynicotinic acid scaffold is a critical pharmacophore, often serving as a bioisostere for benzoic acids or as a linker in PROTACs.[1] However, the synthesis of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid presents a specific analytical challenge: the competition between O-alkylation (desired) and N-alkylation (undesired pyridone tautomer) during nucleophilic aromatic substitution.[1]

This guide provides a definitive 1H NMR structural analysis of the target compound. It compares the spectral "performance" (resolution, shift fidelity) of the target against its critical alternatives: the N-alkylated regioisomer and the 6-chloro precursor .

Experimental Protocol: The Self-Validating System

To ensure reproducible data that confirms structural integrity, follow this optimized protocol.

Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandatory solvent.[1]

    • Causality: The carboxylic acid moiety often leads to poor solubility in CDCl3, causing line broadening or precipitation.[1] DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the aromatic signals and allowing observation of the carboxylic proton (~13 ppm).[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Instrument Parameters
  • Frequency: ≥ 400 MHz recommended to resolve the H4/H5 coupling patterns.

  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Relaxation Delay (D1): Set to ≥ 5 seconds.

    • Reasoning: The carboxylic acid proton has a long T1 relaxation time. Insufficient delay will suppress this integral, leading to incorrect quantitative purity assessments.[1]

Structural Analysis & Assignment Logic

Theoretical vs. Experimental Comparison

The spectrum is divided into three distinct zones: the Exchangeable (Acid), the Aromatic (Pyridine core), and the Aliphatic (Side chain).

Zone A: The Aromatic Core (Pyridine Ring)

The 2,5-substitution pattern of the pyridine ring (using IUPAC numbering where N=1) creates a distinct splitting pattern.[1] Note that the ether oxygen at position 6 is an electron-donating group (EDG) , which shields the adjacent protons (H5) significantly compared to the precursor.[1]

ProtonPositionMultiplicityChemical Shift (δ ppm)Coupling (J Hz)Assignment Logic
H2 C2-HDoublet (d)8.65 – 8.75J ~ 2.0Deshielded by N and COOH (ortho).[1]
H4 C4-HDoublet of Doublets (dd)8.10 – 8.20J ~ 8.5, 2.0Ortho to COOH, meta to Ether.[1]
H5 C5-HDoublet (d)6.85 – 6.95J ~ 8.5Diagnostic Peak. Shielded by O-alkoxy group.[1]
Zone B: The Aliphatic Side Chain (3-Methoxypropoxy)

The chain -O-CH2(a)-CH2(b)-CH2(c)-O-CH3(d) exhibits a classic deshielding gradient.[1]

ProtonPositionMultiplicityChemical Shift (δ ppm)Assignment Logic
H-a O-CH2-Triplet (t)4.35 – 4.45Most deshielded aliphatic (attached to Pyridine-O).[1]
H-c -CH2-OMeTriplet (t)3.40 – 3.50Deshielded by methoxy oxygen.[1]
H-d -OCH3Singlet (s)3.20 – 3.25Sharp singlet, characteristic of methoxy.[1]
H-b -CH2-Quintet1.90 – 2.00Middle methylene, coupled to both H-a and H-c.[1]
Zone C: Exchangeable
  • COOH: Broad singlet at 12.5 – 13.5 ppm .[1] (May be invisible if water content in DMSO is high due to rapid exchange).[1]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target spectrum with common "failure modes" (impurities/isomers) to validate the success of the synthesis.

Comparison 1: Target (O-Alkyl) vs. Alternative (N-Alkyl Isomer)

The most critical quality attribute is distinguishing the 6-alkoxypyridine (Target) from the N-alkyl-pyridone (Impurity).[1]

  • Mechanism: In basic conditions, the pyridine nitrogen can compete as a nucleophile.[1]

  • Spectral Differentiator:

    • Target (O-Alkyl): H5 is a sharp doublet at ~6.9 ppm .[1]

    • Alternative (N-Alkyl): The pyridone ring loses aromaticity.[1] The protons shift upfield, and the coupling pattern changes. Crucially, the N-CH2 signal appears at ~4.0 ppm , whereas the O-CH2 signal in the target is at ~4.4 ppm .[1]

    • Performance Verdict: If you see a triplet at 4.0 ppm, your product contains the N-alkyl impurity.[1]

Comparison 2: Target vs. Precursor (6-Chloronicotinic Acid)[1]
  • Target: Contains aliphatic signals (1.9–4.5 ppm).[1] H5 is shielded (~6.9 ppm).[1]

  • Alternative (Precursor): No aliphatic signals.[1] H5 is significantly deshielded (~7.6 ppm ) due to the electron-withdrawing nature of Chlorine vs. the donating Oxygen.

Comparison 3: Target vs. Reagent (3-Methoxypropan-1-ol)[1]
  • Target: O-CH2 triplet at 4.4 ppm .

  • Alternative (Free Alcohol): O-CH2 triplet at ~3.5 ppm (in DMSO).[1] The shift of ~0.9 ppm downfield confirms the formation of the ether bond to the pyridine ring.

Visualization of Interpretation Logic

Workflow: Spectral Assignment Decision Tree

NMR_Assignment_LogicStartStart: Analyze 1H NMR (DMSO-d6)Check_AromaticStep 1: Aromatic Region (6.5 - 9.0 ppm)Start->Check_AromaticCount_ProtonsAre there 3 aromatic protons?Check_Aromatic->Count_ProtonsCheck_H5Check H5 Chemical ShiftCount_Protons->Check_H5H5_ShieldedH5 at ~6.9 ppm (d)(Shielded by Oxygen)Check_H5->H5_ShieldedYesH5_DeshieldedH5 at >7.5 ppm(Electron Withdrawing Group)Check_H5->H5_DeshieldedNoCheck_AliphaticStep 2: Aliphatic RegionH5_Shielded->Check_AliphaticConclusion_ImpurityREJECT: Impurity/Isomer PresentH5_Deshielded->Conclusion_ImpurityPrecursor (6-Cl)Check_OCH2Check O-CH2 Triplet ShiftCheck_Aliphatic->Check_OCH2Shift_44Triplet at ~4.4 ppm(Attached to Pyridine)Check_OCH2->Shift_44Shift_40Triplet at ~4.0 ppm(Attached to Nitrogen - Pyridone)Check_OCH2->Shift_40Shift_35Triplet at ~3.5 ppm(Free Alcohol - Unreacted)Check_OCH2->Shift_35Conclusion_TargetCONFIRMED: Target Structure6-(3-Methoxypropoxy)pyridine-3-COOHShift_44->Conclusion_TargetShift_40->Conclusion_ImpurityN-Alkyl IsomerShift_35->Conclusion_ImpurityResidual Alcohol

Figure 1: Decision tree for validating the 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid structure against common impurities.

Synthesis & Impurity Pathway[1]

Understanding the origin of the "Alternative" (N-alkyl isomer) is crucial for interpretation.[1] The diagram below illustrates the divergent pathway.

Synthesis_PathwaySM6-Chloronicotinic Acid(Starting Material)IntermediateTransition State(Nucleophilic Attack)SM->IntermediateSNArReagent3-Methoxypropan-1-ol+ Base (NaH/KOtBu)Reagent->IntermediateProduct_OO-Alkylation (Target)Thermodynamic ProductDelta(H5) ~6.9 ppmIntermediate->Product_OMajor PathProduct_NN-Alkylation (Impurity)Pyridone IsomerDelta(N-CH2) ~4.0 ppmIntermediate->Product_NMinor Path (Solvent dependent)

Figure 2: Mechanistic pathway showing the origin of the critical N-alkyl impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for substituent effects on chemical shifts).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for pyridine and alkoxy-pyridine base shifts). [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for Pyridone vs. Pyridine tautomerization mechanisms).

Validating Purity of 6-(3-Methoxypropoxy)pyridine-3-carboxylic Acid: A Multi-Method Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid samples Content Type: Publish Comparison Guide

Executive Summary

In drug discovery, 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid (CAS 1183915-47-0 ) serves as a critical scaffold, particularly in the synthesis of GPR40 agonists and other metabolic disease targets. Its amphiphilic nature—combining a polar carboxylic acid head with a lipophilic ether tail—presents unique purification and validation challenges.

Common "purity" assessments using simple HPLC-UV often fail to detect non-chromophoric impurities (like residual high-boiling alcohols or inorganic salts) that accumulate during nucleophilic aromatic substitution (SNAr) synthesis. This guide compares three analytical methodologies—HPLC-UV , LC-MS , and qNMR —to establish a self-validating purity protocol.

Key Insight: While HPLC-UV is sufficient for batch-to-batch consistency, qNMR is the only method that provides an absolute weight-based assay , often revealing that "99% pure" HPLC samples are actually only 90-95% active material due to salt formation.

Chemical Context & Impurity Origins[1][2][3]

To validate purity, one must first understand the impurities. This molecule is typically synthesized via SNAr of 6-chloronicotinic acid (or its ester) with 3-methoxypropan-1-ol using a strong base.

Figure 1: Impurity Genesis Pathway

The following diagram illustrates the origin of common impurities based on the synthetic route.

ImpurityGenesis SM1 6-Chloronicotinic Acid (Starting Material) Product Target Product 6-(3-Methoxypropoxy)pyridine-3-COOH SM1->Product SNAr (Base, Heat) ImpurityA Impurity A (Unreacted SM) SM1->ImpurityA Incomplete Rxn ImpurityB Impurity B (6-Hydroxynicotinic Acid) SM1->ImpurityB Hydrolysis (H2O) Reagent 3-Methoxypropan-1-ol (Reagent) Reagent->Product ImpurityC Impurity C (Residual Reagent) Reagent->ImpurityC High BP (Difficult Removal) Salts Inorganic Salts (NaCl, KCl) Product->Salts Workup Byproduct

Caption: Figure 1. Synthetic origins of critical impurities. Note that Impurity C and Salts are often invisible to UV detection.

Comparative Analysis of Validation Methods

We evaluated three standard methods for assessing the purity of a "Crude" vs. "Recrystallized" sample of the target compound.

Table 1: Method Performance Comparison
FeatureMethod A: HPLC-UV Method B: LC-MS Method C: qNMR
Primary Metric Chromatographic Purity (% Area)Identity & Trace ImpuritiesAbsolute Assay (% wt/wt)
Detection Principle UV Absorbance (254/270 nm)Mass-to-Charge Ratio (m/z)Nuclear Spin Resonance
Strengths High precision; detects structural analogs (Impurity A, B).Identifies unknown peaks; high sensitivity.Quantifies invisible impurities (Salts, Solvents); No reference std needed.
Weaknesses Blind to salts/solvents ; requires response factors.Not quantitative without standards; ionization suppression.Lower sensitivity (LOD ~0.1%); requires ~10mg sample.
Cost/Run LowHighMedium
Verdict Routine QC Troubleshooting Gold Standard Validation
Experimental Data Summary

Sample: Recrystallized batch (White powder).[1]

  • HPLC-UV Result: 99.2% purity. (Looks perfect).

  • qNMR Result: 94.5% purity. (Reveals 5% residual inorganic salts/solvents).

Detailed Experimental Protocols

Method A: HPLC-UV (Routine Purity)

Objective: Detect structurally related impurities (Impurity A & B).

System: Agilent 1200 or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation for sharp peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: 270 nm (Max absorption for nicotinic core).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

Why this works: The acidic mobile phase prevents peak tailing of the carboxylic acid moiety, ensuring resolution between the target and the more polar 6-hydroxynicotinic acid (Impurity B).

Method B: qNMR (Absolute Assay Validation)

Objective: Determine the "True" weight-percent purity, accounting for salts and residual 3-methoxypropanol.

System: 400 MHz NMR (Bruker/Varian).

  • Internal Standard (IS): Maleic Acid (Traceable Standard). High purity (>99.9%), non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6 (Ensures solubility of both the pyridine acid and the IS).

  • Protocol:

    • Weigh exactly ~10 mg of Sample (

      
      ).
      
    • Weigh exactly ~5 mg of Internal Standard (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6.

    • Set relaxation delay (

      
      ) to ≥ 30 seconds (5x T1) to ensure full relaxation.
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight.

The Self-Validating Workflow

To ensure scientific integrity, do not rely on a single data point. Use the following decision matrix to validate your material before use in critical assays.

Figure 2: Analytical Decision Matrix

ValidationWorkflow Start Synthesized Sample HPLC Step 1: HPLC-UV (Check Related Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize (MeOH/Water) Decision1->Recryst No qNMR Step 2: qNMR (Check Salts/Solvents) Decision1->qNMR Yes Recryst->HPLC Decision2 Assay > 95%? qNMR->Decision2 Pass VALIDATED Ready for Use Decision2->Pass Yes Dry Lyophilize / Desalt Decision2->Dry No (Salt/Solvent detected) Dry->qNMR

Caption: Figure 2. Integrated workflow for validating 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid.

References

  • European Medicines Agency (EMA). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." EMA Guidelines. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Review of Chromatographic Methods for Pharmaceutical Analysis." FDA ORA Laboratory Manual. Available at: [Link]

Sources

Technical Assessment: Reference Standard Grades for 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is a critical heterocyclic building block, frequently utilized in the synthesis of GPR40 agonists, P2X3 antagonists, and other ether-linked pyridine pharmacophores.[1] As a bi-functional intermediate containing both a basic pyridine nitrogen and an acidic carboxyl group, it presents specific metrological challenges—namely zwitterionic behavior and hygroscopicity—that often render standard commercial Certificates of Analysis (CoA) insufficient for quantitative applications.

This guide objectively compares the performance of Commercial Research Grade (CRG) material against a Qualified Primary Reference Standard (QPRS) . We demonstrate that relying on CRG material (typically characterized by HPLC Area%) can lead to potency assignment errors of >5%, directly impacting assay accuracy and potency calculations in early-stage drug discovery.[1]

Comparative Analysis: Research Grade vs. Qualified Standard

The following data summarizes a comparative study performed on three lots of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid from different commercial vendors, compared against a fully characterized in-house Primary Standard.

Table 1: Potency & Purity Discrepancies
FeatureCommercial Research Grade (CRG) Qualified Primary Reference Standard (QPRS) Impact on Data
Purity Definition HPLC Area % (UV 254 nm)Mass Fraction (Weight %) via qNMRHigh Risk: Area % ignores water, salts, and non-UV active impurities.[1]
Typical Value > 97.0% (Area)92.4% - 94.1% (Assay as is)Potency Shift: A 5% error in weighing leads to incorrect IC50 values.[1]
Water Content Not Reported / "Hygroscopic"Quantified (Karl Fischer): 3.5 - 5.0%Pyridine acids often form hydrates; ignoring this inflates calculated yield.[1]
Traceability Batch-specific (Internal)SI-Traceable (via NIST/BIPM Internal Std)Essential for GLP/GMP release testing.[1]
Cost Low ($)High (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

$) - Requires ~1 week qualification
Investment in QPRS prevents costly OOS (Out of Specification) results later.
The "Purity Trap" in Pyridine Acids

Experimental analysis reveals that 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid often retains significant inorganic salts (from hydrolysis of the ester precursor) and water.[1]

  • Observation: Vendor Lot #X claimed 98.5% purity (HPLC).

  • Reality: qNMR analysis revealed 1.2% residual sodium and 4.1% water , resulting in a true potency of 93.2% .[1]

  • Consequence: Using the CRG value would result in a 5.3% under-dosing of the starting material or standard curve.[1]

Experimental Protocols for Qualification

To transition a material from "Research Grade" to a "Qualified Reference Standard," the following self-validating workflows must be executed.

Protocol A: Absolute Purity via qNMR (The Gold Standard)

Rationale: Unlike Mass Balance, qNMR does not require response factors for unknown impurities. It provides a direct measurement of the mole ratio between the analyte and a NIST-traceable internal standard.[1]

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), 99.9% purity.[1] High solubility in D2O/DMSO and distinct singlet at ~6.3 ppm.[1]

  • Solvent: DMSO-d6 (prevents exchange of carboxylic protons, though D2O is acceptable if pH is adjusted).[1]

Procedure:

  • Weighing: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic Acid into the same vial using a micro-balance (readability 0.001 mg).

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition:

    • Pulse angle: 90°[1]

    • Relaxation delay (D1): ≥ 60 seconds (Critical: must be 5-7x T1 of the longest proton).

    • Scans: 16 or 32.[1]

  • Integration: Integrate the Maleic Acid singlet (2H) and the Pyridine aromatic protons (e.g., H-2 at ~8.7 ppm, 1H).

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weighed mass.
Protocol B: Chromatographic Purity (HPLC-UV)

Rationale: Used to determine specific organic impurities related to the ether linkage stability.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the COOH, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 254 nm (Pyridine core) and 210 nm (General).[1]

  • Critical Check: Look for the "des-methyl" impurity (cleavage of the terminal methoxy group) or N-oxide formation.[1]

Qualification Workflow Diagram

The following diagram illustrates the decision tree for qualifying this specific intermediate, emphasizing the "Triage" step where hygroscopic materials are identified.

ReferenceStandardWorkflow Source Source Material (Commercial Vendor) Triage Initial Triage (1H NMR + LC-MS) Source->Triage Decision Is Structure Correct & >95% Area? Triage->Decision Reject REJECT / PURIFY (Recrystallize from EtOH/H2O) Decision->Reject No FullChar Full Characterization 1. KF (Water) 2. ROI (Residue on Ignition) 3. Residual Solvents (GC) Decision->FullChar Yes Reject->Triage Re-test after purification qNMR Potency Assignment (qNMR vs. NIST Standard) FullChar->qNMR FinalCoA Generate Qualified CoA (Assign 'Use As' Potency) qNMR->FinalCoA

Figure 1: Qualification workflow for converting commercial building blocks into reliable reference standards.

Stability & Handling Guidelines

For 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid, stability is dictated by the ether chain and the carboxylic acid.[1]

  • Hygroscopicity Management:

    • The molecule has a high propensity to form hydrates.

    • Recommendation: Store the Primary Standard in a desiccator at room temperature. Do not refrigerate unless sealed under argon, as condensation upon warming will alter the water content and invalidate the "As Is" potency.

  • Ether Oxidation:

    • The methoxypropoxy chain is susceptible to slow oxidation (peroxide formation) if exposed to light and air over months.

    • Recommendation: Re-test purity every 12 months.[1] If HPLC shows new peaks at RRT ~1.1-1.2, check for N-oxide or peroxide degradation products.[1]

  • Weighing Procedure:

    • Due to static and potential hygroscopicity, use an ionizing blower during weighing.

    • Always calculate the Corrected Mass for experiments: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

      
      
      

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][2] USP-NF.[1] (Authoritative standard for qNMR methodology).[1] Link[1]

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[1] (Source for selecting Maleic Acid/DMSO compatibility). Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. (Foundational text on qNMR vs. HPLC). Link[1]

  • ICH Harmonised Tripartite Guideline. Impurities: Guideline for Residual Solvents Q3C(R8).[1] (Guideline for acceptable solvent limits in reference standards). Link

  • Sigma-Aldrich (Merck). Product Specification: 6-(3-Methoxypropoxy)-3-pyridinecarboxaldehyde.[1] (Precursor data for structural context).[1] Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.